molecular formula C25H23ClN4 B406173 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline CAS No. 312734-05-7

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline

Cat. No.: B406173
CAS No.: 312734-05-7
M. Wt: 414.9g/mol
InChI Key: SVOOATGSDYVVHI-UHFFFAOYSA-N
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Description

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline is a complex organic compound that features a quinazoline core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorophenylpiperazine with a quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of an oxidizing agent such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the original compound.

Scientific Research Applications

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.

    Hydroxyzine: Another antihistamine that shares structural similarities with the compound .

Uniqueness

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methyl-4-phenylquinazoline is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4/c1-18-11-12-22-20(17-18)24(19-7-3-2-4-8-19)28-25(27-22)30-15-13-29(14-16-30)23-10-6-5-9-21(23)26/h2-12,17H,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOOATGSDYVVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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